molecular formula C27H20N4O3 B276782 [3-[6-Amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] benzoate

[3-[6-Amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] benzoate

Cat. No. B276782
M. Wt: 448.5 g/mol
InChI Key: OJNQEYNNNWIJRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-[6-Amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] benzoate, also known as AMPPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

[3-[6-Amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] benzoate exerts its effects by binding to the GABA receptor and modulating its activity. GABA receptors are ionotropic receptors that are involved in the regulation of neuronal excitability and synaptic transmission. By modulating the activity of GABA receptors, [3-[6-Amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] benzoate can influence the release of neurotransmitters and the activity of neurons, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects
[3-[6-Amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] benzoate has been shown to have various biochemical and physiological effects, including the modulation of neuronal excitability and synaptic transmission, the inhibition of cancer cell growth, and the induction of apoptosis. In addition, [3-[6-Amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] benzoate has been shown to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety disorders and sleep disorders.

Advantages and Limitations for Lab Experiments

[3-[6-Amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] benzoate has several advantages for lab experiments, including its high potency, selectivity, and specificity for GABA receptors. However, [3-[6-Amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] benzoate also has some limitations, including its potential toxicity and the need for further studies to determine its pharmacokinetic and pharmacodynamic properties.

Future Directions

There are several future directions for the study of [3-[6-Amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] benzoate, including the development of new drugs targeting GABA receptors, the investigation of its potential applications in the treatment of anxiety disorders and sleep disorders, and the optimization of its pharmacokinetic and pharmacodynamic properties. In addition, further studies are needed to elucidate the molecular mechanisms underlying the effects of [3-[6-Amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] benzoate and to determine its potential side effects and toxicity in vivo.
Conclusion
[3-[6-Amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of [3-[6-Amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] benzoate and to develop new drugs targeting GABA receptors.

Synthesis Methods

[3-[6-Amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] benzoate can be synthesized using a multi-step reaction process that involves the condensation of 4-methylphenylhydrazine, ethyl acetoacetate, and malononitrile. The resulting product is then subjected to a cyclization reaction with 2-chloroacetic acid, followed by the reaction with 4-aminobenzoic acid to produce [3-[6-Amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] benzoate.

Scientific Research Applications

[3-[6-Amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] benzoate has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, [3-[6-Amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] benzoate has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability and synaptic transmission. In cancer research, [3-[6-Amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] benzoate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In drug discovery, [3-[6-Amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] benzoate has been identified as a potential lead compound for the development of new drugs targeting GABA receptors.

properties

Molecular Formula

C27H20N4O3

Molecular Weight

448.5 g/mol

IUPAC Name

[3-[6-amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] benzoate

InChI

InChI=1S/C27H20N4O3/c1-16-10-12-17(13-11-16)24-23-22(21(15-28)25(29)34-26(23)31-30-24)19-8-5-9-20(14-19)33-27(32)18-6-3-2-4-7-18/h2-14,22H,29H2,1H3,(H,30,31)

InChI Key

OJNQEYNNNWIJRG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC(=CC=C4)OC(=O)C5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC(=CC=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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